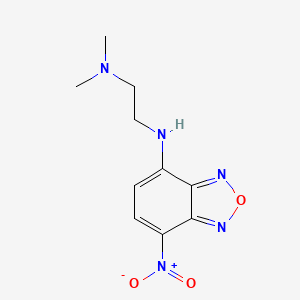
1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a chemical compound that belongs to the class of benzoxadiazole derivatives. It is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the reaction of 1,2-ethanediamine with N,N-dimethylamine and 7-nitro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be carried out to modify the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- has several scientific research applications:
Fluorescent Probes: Due to its fluorescent properties, it is used as a probe in fluorescence microscopy and spectroscopy.
Biological Labeling: It is used to label biomolecules such as proteins and nucleic acids for imaging and detection.
Chemical Sensors: The compound is used in the development of sensors for detecting various analytes, including metal ions and organic compounds.
Medicinal Chemistry: It is explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- primarily involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the benzoxadiazole moiety, which can absorb and emit light. This property is exploited in various applications, such as imaging and sensing. The nitro group can participate in redox reactions, further contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: This compound lacks the benzoxadiazole moiety and, therefore, does not exhibit the same fluorescent properties.
7-Nitro-2,1,3-benzoxadiazole: This compound contains the benzoxadiazole moiety but lacks the ethylenediamine component, limiting its applications compared to the target compound.
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its combination of the ethylenediamine and benzoxadiazole moieties, which confer both fluorescent properties and the ability to participate in various chemical reactions. This makes it a versatile compound for a wide range of scientific applications.
Properties
CAS No. |
210485-54-4 |
|---|---|
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(4-nitro-2,1,3-benzoxadiazol-7-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H13N5O3/c1-14(2)6-5-11-7-3-4-8(15(16)17)10-9(7)12-18-13-10/h3-4,11H,5-6H2,1-2H3 |
InChI Key |
VIMKBZLLFHCXBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
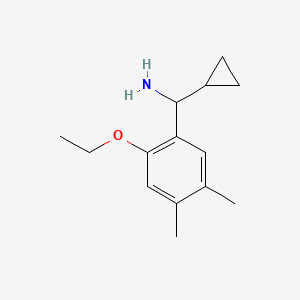
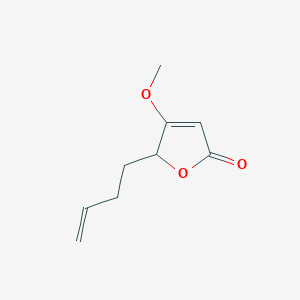

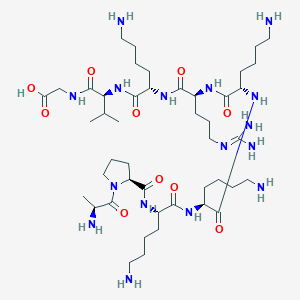

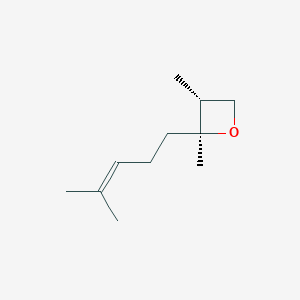
![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)

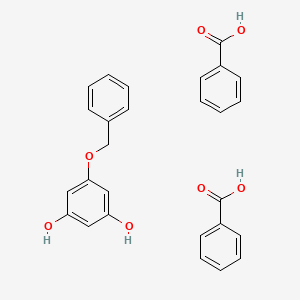
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
